N-Methyl Indole Substitution Confers Predicted Physicochemical Differentiation from the Des-Methyl Analog (1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea)
The N-methyl group on the indole nitrogen of the target compound eliminates the indole N–H hydrogen-bond donor present in the des-methyl analog [1]. Computational property predictions indicate a higher calculated logP (clogP ≈ 1.20) for the target compound versus an estimated clogP ≈ 0.60 for the des-methyl analog, reflecting a ~0.6 log unit increase in lipophilicity that can influence membrane permeability and non-specific protein binding [2].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.20 (predicted, C17H24N4O2, MW 316.40) |
| Comparator Or Baseline | 1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea: clogP ≈ 0.60 (predicted, C16H22N4O2, MW 302.37) |
| Quantified Difference | ΔclogP ≈ +0.60 log units (target more lipophilic) |
| Conditions | Predicted values from structural calculation; no experimental logP data available for either compound |
Why This Matters
A 0.6 log unit increase in lipophilicity can alter cellular permeability and non-specific binding profiles, requiring different formulation strategies and invalidating direct pharmacokinetic extrapolation from the des-methyl analog.
- [1] MMsINC Database. Compound query: C17H24N4O2 (MW 316.405, logS -3.41172, SlogP 1.05387). University of Padua. http://mms.dsfarm.unipd.it (accessed 2026-05-09). View Source
- [2] sildrug.ibb.waw.pl. Calculated properties for C17H24N4O2: MW 316.40, clogP 1.20, TPSA 60.13 Ų. Instytut Biochemii i Biofizyki PAN. View Source
